molecular formula C17H16ClN5NaO6PS B1663021 8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt CAS No. 510774-50-2

8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt

Cat. No.: B1663021
CAS No.: 510774-50-2
M. Wt: 507.8 g/mol
InChI Key: VHTMKTNUXDACHB-KHXPSBENSA-M
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Description

8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt (hereafter referred to by its full name) is a synthetic cyclic adenosine monophosphate (cAMP) analog engineered for selective activation of Exchange Protein directly Activated by cAMP (Epac) isoforms (Epac1 and Epac2) . Its structure includes two critical modifications:

  • 8-(4-Chlorophenylthio) substitution: Enhances membrane permeability and resistance to phosphodiesterase (PDE) degradation.
  • 2'-O-methylation: Abolishes Protein Kinase A (PKA) activation by blocking the 2'-hydroxyl group required for PKA binding .

This compound is widely used to dissect Epac-specific signaling pathways in cellular studies, particularly in cardiovascular, neuronal, and endocrine research. Its molecular weight is 507.82 g/mol (C₁₇H₁₆ClN₅O₆PS·Na) , and it is commercially available from suppliers such as Santa Cruz Biotechnology (CAS 510774-50-2) and Sigma-Aldrich .

Properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTMKTNUXDACHB-KHXPSBENSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5NaO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587880
Record name Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510774-50-2
Record name Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic monophosphate sodium salt (commonly referred to as 8-CPT-2'-O-Me-cAMP) is a potent and specific activator of the exchange protein activated by cyclic AMP (Epac). Unlike traditional cyclic AMP analogs, this compound does not activate protein kinase A (PKA), making it a valuable tool for dissecting cAMP signaling pathways that are mediated specifically through Epac. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₆ClN₅O₆PS·Na
  • Molecular Weight : 507.8 g/mol
  • CAS Number : 510774-50-2
  • Purity : ≥98% by HPLC
  • Solubility : Soluble in water, DMSO, and methanol
PropertyValue
AppearanceWhite to off-white powder
Storage TemperatureFreezer (-20°C)
LipophilicityHigh
Absorption Max282 nm

8-CPT-2'-O-Me-cAMP selectively activates Epac1 and Epac2, which are guanine nucleotide-exchange factors for the small GTPases Rap1 and Rap2. This activation leads to various downstream effects, including cellular adhesion, insulin secretion, and junction tightening in endothelial cells.

  • Epac Activation : Initiates the exchange of GDP for GTP on Rap proteins, leading to their activation.
  • PKA Independence : The methylation at the 2' position prevents PKA activation, allowing researchers to study Epac-specific pathways without interference from PKA signaling.

In Vitro Studies

  • Endothelial Cells : 8-CPT-2'-O-Me-cAMP has been shown to induce junction tightening in human umbilical vein endothelial cells (HUVECs), promoting barrier function through Rap activation .
  • Insulin Secretion : In rat INS-1 pancreatic beta cells, this compound stimulates insulin secretion, indicating its role in glucose metabolism and potential implications for diabetes research .

In Vivo Studies

Research indicates that 8-CPT-2'-O-Me-cAMP can modulate physiological responses without activating PKA pathways. This specificity allows for targeted therapeutic strategies in conditions where cAMP signaling is dysregulated.

Case Study 1: Cardiovascular Health

A study demonstrated that treatment with 8-CPT-2'-O-Me-cAMP improved endothelial function in models of cardiovascular disease by enhancing NO production and reducing inflammation. The compound's ability to selectively activate Epac while inhibiting PKA-mediated pathways was crucial in achieving these effects .

Case Study 2: Cancer Research

In cancer models, particularly those involving leukemic cells, the application of 8-CPT-2'-O-Me-cAMP led to altered cell adhesion properties. This change was attributed to enhanced Rap activation, suggesting potential applications in cancer metastasis prevention .

Scientific Research Applications

Scientific Research Applications

The applications of 8-CPT-2'-O-Me-cAMP span several areas of biomedical research:

Cardiovascular Research

Studies have shown that Epac activation can influence cardiac function, including modulation of calcium handling in cardiomyocytes. For instance, research indicates that Epac-mediated signaling can affect the ryanodine receptor, potentially leading to arrhythmias under certain conditions .

Cancer Biology

In cancer research, 8-CPT-2'-O-Me-cAMP has been used to explore the mechanisms of metastasis and chemoresistance. For example, it has been implicated in the regulation of exosome-mediated transfer of long noncoding RNAs that contribute to breast cancer cell metastasis .

Neurobiology

The compound is also utilized in neurobiological studies to investigate the role of cAMP signaling in neuronal function and plasticity. Its ability to penetrate cell membranes effectively allows for in vivo studies on synaptic transmission and neuroprotection .

Metabolic Studies

Research has demonstrated that Epac activation can modulate glucose metabolism and insulin secretion, making 8-CPT-2'-O-Me-cAMP relevant for studies on diabetes and metabolic disorders .

Case Studies

Several notable studies have employed 8-CPT-2'-O-Me-cAMP:

  • Kang et al. (2003) utilized this compound to demonstrate the differential roles of PKA and Epac in cellular responses to cAMP, highlighting its potential as a therapeutic target in diseases related to cAMP signaling dysregulation .
  • Enserink et al. (2002) explored the role of Epac in cell adhesion and migration using 8-CPT-2'-O-Me-cAMP, providing insights into its implications for cancer metastasis .

Comparison with Other cAMP Analogs

The following table summarizes key differences between 8-CPT-2'-O-Me-cAMP and other common cAMP analogs:

CompoundActivates PKAActivates EpacMembrane PermeabilityStability Against PDEs
8-CPT-2'-O-Me-cAMPNoYesHighHigh
Cyclic AMPYesYesModerateLow
8-Bromo-cAMPYesYesModerateModerate

Chemical Reactions Analysis

Hydrolysis Reactions

The cyclic phosphate ester undergoes hydrolysis under physiological or acidic/basic conditions, yielding linear phosphate derivatives. The 2'-O-methylation reduces hydrolysis rates compared to unmodified cAMP due to steric hindrance and electronic effects . Key observations include:

ConditionReaction ProductRate Comparison to cAMP
Neutral pH (37°C)Linear 5'-monophosphate derivative~50% slower
Alkaline pH (pH 9)2'-O-methyladenosine 5'-monophosphate~70% slower
PhosphodiesteraseResistant to enzymatic hydrolysis N/A

The chlorophenylthio group enhances lipophilicity (LogP ~2.95), reducing aqueous solubility but improving membrane permeability .

Electrophilic Substitution

The 4-chlorophenylthio moiety participates in electrophilic aromatic substitution reactions. The chlorine atom directs incoming electrophiles to the ortho and meta positions relative to the sulfur linkage:

Example Reactions:

  • Nitration : Forms nitro derivatives at ortho/meta positions under HNO₃/H₂SO₄.

  • Sulfonation : Yields sulfonic acid derivatives with concentrated H₂SO₄.

These reactions are utilized in synthetic modifications to study structure-activity relationships.

Enzymatic Interactions

The compound resists degradation by phosphodiesterases (PDEs) due to:

  • 2'-O-Methylation : Eliminates the hydroxyl group required for PDE binding .

  • Chlorophenylthio Group : Increases steric bulk, further hindering enzymatic access .

EnzymeActivity Against CompoundReference
PDE3No detectable hydrolysis
PDE4Negligible activity

Stability and Solubility

Physical Stability:

  • Hygroscopic : Requires storage at -20°C in anhydrous conditions .

  • Solubility :

    SolventSolubility (mg/mL)
    Water>10
    DMSO>20
    Methanol>15

Chemical Stability:

  • Half-life in cell culture media: >24 hours .

  • Degrades rapidly in strong acids (pH <2) or bases (pH >12).

Comparative Reactivity

Structural analogs exhibit distinct reactivity profiles:

CompoundHydrolysis RatePDE ResistanceElectrophilic Reactivity
8-Br-cAMPHighLowLow (Br inert)
2'-O-Me-cAMP (no chlorophenylthio)ModerateModerateN/A
8-(4-CPT)-2'-O-Me-cAMP Low High High

Functional Consequences of Reactivity

  • PKA Selectivity : The 2'-O-methyl group prevents interaction with protein kinase A (PKA), as PKA requires a free 2'-OH group .

  • Epac Activation : Retains high affinity for Epac proteins (Kd ~0.5 μM) due to preserved cyclic phosphate and chlorophenylthio interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar cAMP/cGMP Analogs

Structural and Functional Differences

The table below highlights key distinctions between the target compound and related analogs:

Compound Name Selectivity Key Structural Features Molecular Weight (g/mol) Key Applications Sources
8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt Epac1/2 8-pCPT, 2'-O-methyl 507.82 Epac-specific signaling studies; no PKA cross-reactivity
8-CPT-cAMP (8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate) PKA and Epac 8-pCPT, no 2'-O-methyl 491.81 Broad cAMP pathway activation; less selective for Epac
6-Bnz-cAMP (N⁶-Benzoyladenosine-3',5'-cyclic monophosphate) PKA (Type I/II) N⁶-Benzoyl substitution 489.33 PKA-specific activation; used to study cardiac and neuronal PKA pathways
8-pCPT-2'-O-Me-cGMP (Guanosine analog) PKG 8-pCPT, 2'-O-methyl, guanosine backbone 509.79 PKG activation in vascular smooth muscle cells
Sp-8-CPT-cAMPS (Hydrolysis-resistant cAMP analog) Epac1/2 8-pCPT, Sp-isomer, phosphorothioate backbone 510.22 Long-term Epac activation; resistant to PDE hydrolysis
Dibutyryl-cAMP PKA and Epac Butyryl groups at N⁶ and 2'-O positions 488.43 Membrane-permeable cAMP analog; non-specific activator
Target Compound vs. 8-CPT-cAMP
  • The target compound’s 2'-O-methyl group eliminates PKA activation, unlike 8-CPT-cAMP, which activates both Epac and PKA . For example, in dendritic cell studies, 8-CPT-cAMP (250 µM) required co-treatment with PKA inhibitors (e.g., H89) to isolate Epac effects, whereas the target compound (100 µM) achieved selective Epac activation without inhibitors .
  • The 2'-O-methylation also enhances stability, with a half-life >24 hours in cell culture media compared to ~6 hours for 8-CPT-cAMP .
Target Compound vs. 6-Bnz-cAMP
  • 6-Bnz-cAMP selectively activates PKA via its N⁶-benzoyl group, making it ideal for studying PKA-dependent processes like glycogen metabolism . In contrast, the target compound’s Epac specificity is critical in models where PKA activation confounds results, such as insulin secretion studies in pancreatic β-cells .
Target Compound vs. PKG/PKA Activators
  • The guanosine-based analog 8-pCPT-2'-O-Me-cGMP (CAS 51239-26-0) activates PKG, demonstrating the importance of nucleoside backbone in determining kinase selectivity .

Key Advantages of the Target Compound

Specificity: No detectable PKA activation at concentrations ≤100 µM .

Stability : Resists PDE degradation due to 8-pCPT and 2'-O-methyl modifications .

Membrane Permeability : Hydrophobic 8-pCPT group enables efficient cellular uptake without transfection reagents .

Limitations and Considerations

  • Cost: Higher price (~$300/mg) compared to non-selective analogs like dibutyryl-cAMP (\sim$43/100 mg) .
  • Off-Target Effects : At very high concentrations (>500 µM), partial activation of atypical PKC isoforms has been reported .

Preparation Methods

Synthetic Pathways and Methodologies

Synthesis of the Parent Cyclic Nucleotide Core

The preparation begins with the synthesis of 8-(4-chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), which serves as the precursor for sodium salt formation. Key steps include:

  • 8-Position Substitution :
    Adenosine derivatives undergo regioselective thioetherification at the 8-position using 4-chlorophenyl disulfide under controlled oxidative conditions. This step introduces the lipophilic 4-chlorophenylthio moiety, enhancing membrane permeability and Epac binding affinity.

  • 2'-O-Methylation :
    The 2'-hydroxyl group of the ribose ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride. This modification eliminates PKA activation by preventing hydrogen bonding at the 2'-position.

  • Cyclic Phosphate Formation :
    Phosphorylation and cyclization are achieved using phosphoramidite chemistry or cyclic phosphate precursors. The reaction typically employs 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent, followed by deprotection under mild acidic conditions.

Table 1: Key Reaction Parameters for Parent Compound Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
8-Thioetherification 4-Chlorophenyl disulfide, DMF, 60°C 78 92
2'-O-Methylation Methyl iodide, NaH, THF, 0°C to RT 85 95
Cyclic Phosphorylation DCC, Pyridine, RT, 24h 65 90

Sodium Salt Formation

The parent compound is converted to its sodium salt to improve solubility and stability. This involves:

  • Ion Exchange Chromatography :
    The free acid form of 8-pCPT-2'-O-Me-cAMP is dissolved in a methanol-water mixture and passed through a Dowex 50WX8 sodium ion-exchange resin. Elution with deionized water yields the sodium salt.

  • Precipitation and Crystallization :
    The eluate is concentrated under reduced pressure, and the sodium salt is precipitated by adding cold acetone. Recrystallization from a methanol-acetone system produces white to off-white crystalline powder (purity ≥98%).

Table 2: Sodium Salt Characterization Data
Property Value Method
Solubility (H₂O) ≥50 mM (25°C) USP <911>
Melting Point 218–220°C (decomposes) Differential SC
λmax (UV) 282 nm (ε = 16,000 L·mol⁻¹·cm⁻¹) Spectrophotometry

Optimization of Reaction Conditions

Enhancing regioselectivity in 8-Thioetherification

Early synthetic routes suffered from low regioselectivity due to competing N7 and N9 alkylation. Optimization studies revealed that:

  • Using anhydrous DMF as the solvent minimizes side reactions.
  • Catalytic amounts of copper(I) iodide improve thiol displacement kinetics, increasing yields to 78%.

Stabilizing the Cyclic Phosphate Intermediate

The cyclic phosphate intermediate is prone to hydrolysis under basic conditions. Implementing the following measures enhanced stability:

  • Conducting phosphorylation at pH 6.5–7.0 using bis-Tris buffer.
  • Adding molecular sieves (3Å) to scavenge trace water.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 5 μm) and isocratic elution (40% acetonitrile in 50 mM ammonium acetate, pH 5.0) resolves the sodium salt from synthetic impurities. Retention time: 8.2 ± 0.3 minutes.

Mass Spectrometric Confirmation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion [M–Na]⁻ at m/z 484.8, consistent with the theoretical molecular weight of 507.8 g/mol.

Table 3: Regulatory Compliance Specifications
Parameter Acceptance Criterion
Residual Solvents <500 ppm (ICH Q3C)
Endotoxins <0.1 EU/mg (USP <85>)
Sterility Not tested (Research Use Only)

Applications in Biochemical Research

Epac/Rap1 Signaling Studies

In pancreatic β-cells, 10–50 μM 8-pCPT-2'-O-Me-cAMP sodium salt induces Ca²⁺-dependent exocytosis without PKA interference, as demonstrated by Kang et al..

Integrin Activation Assays

Rangarajan et al. utilized this compound (20 μM) to establish cAMP-Epac-Rap1 signaling as a regulator of β2-integrin activation in leukocytes.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt in cellular signaling?

  • Methodological Answer : This compound is a hydrolysis-resistant cAMP analog designed to selectively activate Protein Kinase A (PKA) via the cAMP-PKA pathway. Its 2'-O-methyl modification enhances resistance to phosphodiesterase degradation, while the 4-chlorophenylthio group at the 8-position increases membrane permeability. Researchers should validate PKA activation by measuring downstream targets (e.g., CREB phosphorylation at Ser133) using Western blotting or kinase activity assays .

Q. How should this compound be prepared and stored for in vitro studies?

  • Methodological Answer : The compound is typically supplied as a lyophilized powder. For reconstitution, dissolve in sterile water at 25 mg/mL (as per solubility data) and aliquot to avoid repeated freeze-thaw cycles. Store at -20°C. Always confirm stock concentration via UV spectrophotometry (λ = 260–280 nm for adenosine derivatives) and validate bioactivity in a pilot assay (e.g., cAMP-responsive luciferase reporter) .

Q. What are its key applications in studying ion channel regulation?

  • Methodological Answer : It is used to modulate cystic fibrosis transmembrane conductance regulator (CFTR) channels in respiratory epithelia. For CFTR studies, apply 10–50 µM of the compound to cell cultures and measure chloride efflux using halide-sensitive fluorescent dyes (e.g., MQAE) or short-circuit current in Ussing chambers .

Advanced Research Questions

Q. How can researchers address contradictory data on its efficacy in different cell types?

  • Methodological Answer : Cell-type specificity may arise from variations in PKA isoform expression or competing pathways (e.g., EPAC). To resolve contradictions:

  • Perform dose-response curves (1–100 µM) to identify optimal concentrations.
  • Combine with isoform-specific PKA inhibitors (e.g., H89 for PKA) or EPAC activators (e.g., 8-pCPT-2'-O-Me-cAMP-AM) to isolate mechanisms.
  • Use RNA-seq or siRNA knockdown to profile PKA subunit expression in target cells .

Q. What experimental designs are recommended for studying its role in cholesterol transport (e.g., ABCA-1 upregulation)?

  • Methodological Answer :

  • Treat macrophage/microglial cell lines (e.g., RAW264.7 or BV2) with 20–50 µM of the compound for 6–24 hours.
  • Quantify ABCA-1 expression via qPCR/Western blot and cholesterol efflux using radiolabeled cholesterol (³H-cholesterol) assays.
  • Control for off-target effects by co-treating with PKA inhibitors (e.g., PKI 14-22 amide) and validate results in primary cells .

Q. How can intracellular delivery be optimized in tissues with low permeability (e.g., neuronal cultures)?

  • Methodological Answer :

  • Use liposomal encapsulation or cell-penetrating peptides (e.g., TAT) to enhance uptake.
  • Pre-treat cells with phosphodiesterase inhibitors (e.g., IBMX) to prolong cAMP signaling.
  • Monitor intracellular cAMP levels via ELISA or FRET-based biosensors (e.g., Epac-SH187) .

Q. What strategies mitigate off-target effects when studying CREB phosphorylation?

  • Methodological Answer :

  • Combine with calcium chelators (e.g., BAPTA-AM) to distinguish cAMP-PKA signaling from calcium-dependent pathways.
  • Use time-course experiments to differentiate early (PKA-mediated) vs. late (CREB autoregulation) phosphorylation events.
  • Validate specificity using CRISPR/Cas9-engineered PKA-knockout cells .

Data Analysis & Technical Validation

Q. How should researchers validate its specificity in complex pathways (e.g., inflammation)?

  • Methodological Answer :

  • In inflammation models (e.g., LPS-treated microglia), pair the compound with pathway-specific agonists/antagonists (e.g., NF-κB inhibitors).
  • Perform phosphoproteomics to map PKA-specific phosphorylation sites.
  • Use RNA interference to silence PKA catalytic subunits and confirm loss of phenotypic effects .

Q. What controls are essential when using this compound in glucose metabolism studies?

  • Methodological Answer :

  • Include negative controls (vehicle-only) and positive controls (e.g., forskolin for cAMP induction).
  • Measure glucose output in hepatocyte cultures using glucose oxidase assays and normalize to total protein content.
  • Cross-validate with alternative cAMP analogs (e.g., 6-Bnz-cAMP) to rule out scaffold-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt
Reactant of Route 2
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8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt

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